3-Chloro-5,7-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
3-Chloro-5,7-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that belongs to the class of 1,2,4-benzothiadiazine-1,1-dioxides. These compounds are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .
Preparation Methods
The synthesis of 3-Chloro-5,7-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another method involves the reaction of 2-aminosulfonamides with aldehydes . These reactions are carried out under controlled conditions to ensure the formation of the desired product.
Chemical Reactions Analysis
3-Chloro-5,7-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, especially at the chloro and methoxy positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Chloro-5,7-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its antimicrobial and antiviral properties.
Medicine: Research has shown its potential as an antihypertensive, antidiabetic, and anticancer agent.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Chloro-5,7-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide involves its interaction with specific molecular targets and pathways. For example, it acts as an ATP-sensitive potassium channel opener, which inhibits insulin release . It also modulates AMPA receptors, which are involved in synaptic transmission in the central nervous system .
Comparison with Similar Compounds
3-Chloro-5,7-dimethoxy-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide can be compared with other 1,2,4-benzothiadiazine-1,1-dioxides, such as:
7-chloro-4-(2-fluoroethyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Known for its activity as a positive allosteric modulator of AMPA receptors.
N,2-dibromo-6-chloro-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide: Used as a catalyst in various chemical reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct pharmacological properties and reactivity.
Properties
Molecular Formula |
C9H9ClN2O4S |
---|---|
Molecular Weight |
276.70 g/mol |
IUPAC Name |
3-chloro-5,7-dimethoxy-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
InChI |
InChI=1S/C9H9ClN2O4S/c1-15-5-3-6(16-2)8-7(4-5)17(13,14)12-9(10)11-8/h3-4H,1-2H3,(H,11,12) |
InChI Key |
AZJYWGXIZCITIO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)S(=O)(=O)N=C(N2)Cl)OC |
Origin of Product |
United States |
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